Cas no 825-22-9 (2-Amino-3-fluorobenzoic acid)

2-Amino-3-fluorobenzoic acid structure
2-Amino-3-fluorobenzoic acid structure
اسم المنتج:2-Amino-3-fluorobenzoic acid
كاس عدد:825-22-9
وسط:C7H6FNO2
ميغاواط:155.126445293427
MDL:MFCD01569395
CID:40002
PubChem ID:87559304

2-Amino-3-fluorobenzoic acid الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • 2-Amino-3-fluorobenzoic acid
    • 3-Fluoroanthranilic acid
    • 2-AMINO-3-FLUOROBENZENECARBOXYLIC ACID
    • 2-AMINO-3-FLUOROBENZIOC ACID
    • C7H6FNO2
    • Diaphonic acid
    • 2-Amino-3-fluorobenzoic acid (ACI)
    • Anthranilic acid, 3-fluoro- (6CI, 8CI)
    • Q-103166
    • MFCD01569395
    • EN300-56009
    • 2-Amino-3-fluorobenzoic acid #
    • Z362758748
    • AKOS005073124
    • 3-fluoroanthranilate
    • 2-amino-3-fluoro-benzoic acid
    • 825-22-9
    • 3F0
    • F0570
    • DTXSID70342984
    • Benzoic acid, 2-amino-3-fluoro-
    • BCP24579
    • KC-0713
    • CS-W002787
    • AB09241
    • Q27453765
    • 4owm
    • SY005278
    • SCHEMBL161951
    • AM20060112
    • 2-Amino-3-fluorobenzoic acid, AldrichCPR
    • AC-3880
    • FT-0602026
    • 2-Azanyl-3-Fluoranyl-Benzoic Acid
    • 2-Amino-3-fluorobenzoicacid
    • STL554336
    • DB-024255
    • BBL100542
    • MDL: MFCD01569395
    • نواة داخلي: 1S/C7H6FNO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H,10,11)
    • مفتاح Inchi: KUHAYJJXXGBYBW-UHFFFAOYSA-N
    • ابتسامات: O=C(C1C(N)=C(F)C=CC=1)O
    • برن: 14(4)1070

حساب السمة

  • نوعية دقيقة: 155.038257g/mol
  • تهمة السطحية: 0
  • XLogP3: 1.4
  • الرابطة الهيدروجينية المانحين العد: 2
  • عدد مستقبلات الهيدروجين بوند: 4
  • تدوير ملزمة العد: 1
  • النظائر كتلة واحدة: 155.038257g/mol
  • النظائر كتلة واحدة: 155.038257g/mol
  • طوبولوجي سطح القطب: 63.3Ų
  • عدد الذرات الثقيلة: 11
  • تعقيدات: 163
  • النظائر الذرية العد: 0
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • رابطة تساهمية وحدة العد: 1
  • tautomeric العد: 3
  • تهمة السطحية: 0

الخصائص التجريبية

  • اللون / الشكل: Yellow to Brown Solid
  • كثيف: 1.43
  • نقطة انصهار: 185.0 to 189.0 deg-C
  • نقطة الغليان: 294.4℃ at 760 mmHg
  • نقطة الوميض: 131.8℃
  • بسا: 63.32000
  • لوغب: 1.68730
  • الذوبان: Not determined

2-Amino-3-fluorobenzoic acid أمن المعلومات

2-Amino-3-fluorobenzoic acid بيانات الجمارك

  • رمز النظام المنسق:2922499990
  • بيانات الجمارك:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

2-Amino-3-fluorobenzoic acid الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
abcr
AB168567-1 g
2-Amino-3-fluoro-benzoic acid, 98%; .
825-22-9 98%
1g
€72.90 2023-05-08
eNovation Chemicals LLC
Y1044716-50g
2-Amino-3-fluorobenzoic acid
825-22-9 98%
50g
$160 2024-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044315-25g
2-Amino-3-fluorobenzenecarboxylic acid
825-22-9 98%
25g
¥575.00 2024-07-28
OTAVAchemicals
2215103-50MG
2-amino-3-fluorobenzoic acid
825-22-9 95%
50MG
$29 2023-06-25
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F13600-1g
2-Amino-3-fluorobenzenecarboxylic acid
825-22-9 98%
1g
¥24.0 2023-09-07
Enamine
EN300-56009-1.0g
2-amino-3-fluorobenzoic acid
825-22-9 95%
1g
$26.0 2023-05-03
Enamine
EN300-56009-10.0g
2-amino-3-fluorobenzoic acid
825-22-9 95%
10g
$79.0 2023-05-03
Fluorochem
040187-5g
2-Amino-3-fluoro-benzoic acid
825-22-9 98%
5g
£19.00 2022-02-28
Matrix Scientific
008762-5g
2-Amino-3-fluorobenzoic acid, 98%
825-22-9 98%
5g
$41.00 2023-09-11
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F120662-25g
2-Amino-3-fluorobenzoic acid
825-22-9 98%
25g
¥482.90 2023-09-02

2-Amino-3-fluorobenzoic acid طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Hydroxyamine hydrochloride ,  Hydrochloric acid ,  Sodium sulfate Solvents: Water ;  3 h, 75 °C
2.1 Reagents: Sulfuric acid ;  3 h, 65 °C
3.1 Reagents: Acetic acid ,  Hydrogen peroxide Catalysts: Sulfuric acid ;  20 min, 75 - 100 °C
4.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  20 min, rt
4.2 Reagents: Hydrochloric acid Solvents: Water
المراجع
Synthesis of insecticidal fluorinated anthranilic diamides
Clark, David A.; et al, Bioorganic & Medicinal Chemistry, 2008, 16(6), 3163-3170

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Hydrogen bromide Solvents: Water ;  24 h, 80 °C
المراجع
Weak, bidentate chelating group assisted cross-coupling of C(sp3)-H bonds in aliphatic acid derivatives with aryltrifluoroborates
Cai, Zhihua; et al, Chemical Communications (Cambridge, 2018, 54(90), 12766-12769

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Silver carbonate ,  Potassium carbonate Catalysts: Quinone ,  Palladium diacetate ,  N-[(1S)-1-[(4S)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]-2,2-dimethylpropyl]acet… Solvents: 2-Methyl-2-butanol ;  24 h, 100 °C
2.1 Reagents: Hydrogen bromide Solvents: Water ;  24 h, 80 °C
المراجع
Weak, bidentate chelating group assisted cross-coupling of C(sp3)-H bonds in aliphatic acid derivatives with aryltrifluoroborates
Cai, Zhihua; et al, Chemical Communications (Cambridge, 2018, 54(90), 12766-12769

طريقة الإنتاج 4

رد فعل الشرط
1.1 Catalysts: Hydroxyamine hydrochloride
2.1 Catalysts: Sulfuric acid
3.1 Catalysts: Sodium hydroxide ,  Hydrogen peroxide
المراجع
2-Fluoroaniline
Chung, John Y. L., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Sulfuric acid ;  3 h, 65 °C
2.1 Reagents: Acetic acid ,  Hydrogen peroxide Catalysts: Sulfuric acid ;  20 min, 75 - 100 °C
3.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  20 min, rt
3.2 Reagents: Hydrochloric acid Solvents: Water
المراجع
Synthesis of insecticidal fluorinated anthranilic diamides
Clark, David A.; et al, Bioorganic & Medicinal Chemistry, 2008, 16(6), 3163-3170

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Hydroxyamine hydrochloride ,  Sodium sulfate Solvents: Water ;  rt → 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 - 2 min, 40 °C → reflux; reflux → rt; 60 h, rt
2.1 Reagents: Sulfuric acid Solvents: Water ;  rt → 70 °C
2.2 1 h, 70 °C; 70 °C → 90 °C; 60 min, 90 °C; 90 °C → 20 °C
3.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  40 min, rt; rt → 40 °C; 1.5 h, 40 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7.5
المراجع
2-Amino-3-fluorobenzoic acid
Kollmar, Martin; et al, Organic Syntheses, 2003, 79, 196-203

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Silver carbonate ,  Potassium carbonate Catalysts: Quinone ,  Palladium diacetate ,  N-[(1S)-1-[(4S)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]-2,2-dimethylpropyl]acet… Solvents: 2-Methyl-2-butanol ;  24 h, 100 °C
2.1 Reagents: Hydrogen bromide Solvents: Water ;  24 h, 80 °C
المراجع
Weak, bidentate chelating group assisted cross-coupling of C(sp3)-H bonds in aliphatic acid derivatives with aryltrifluoroborates
Cai, Zhihua; et al, Chemical Communications (Cambridge, 2018, 54(90), 12766-12769

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  20 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
المراجع
Synthesis of insecticidal fluorinated anthranilic diamides
Clark, David A.; et al, Bioorganic & Medicinal Chemistry, 2008, 16(6), 3163-3170

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Silver carbonate ,  Potassium carbonate Catalysts: Quinone ,  Palladium diacetate ,  N-[(1S)-1-[(4S)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]-2,2-dimethylpropyl]acet… Solvents: 2-Methyl-2-butanol ;  24 h, 100 °C
2.1 Reagents: Hydrogen bromide Solvents: Water ;  24 h, 80 °C
المراجع
Weak, bidentate chelating group assisted cross-coupling of C(sp3)-H bonds in aliphatic acid derivatives with aryltrifluoroborates
Cai, Zhihua; et al, Chemical Communications (Cambridge, 2018, 54(90), 12766-12769

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt → 70 °C
1.2 1 h, 70 °C; 70 °C → 90 °C; 60 min, 90 °C; 90 °C → 20 °C
2.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  40 min, rt; rt → 40 °C; 1.5 h, 40 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7.5
المراجع
2-Amino-3-fluorobenzoic acid
Kollmar, Martin; et al, Organic Syntheses, 2003, 79, 196-203

طريقة الإنتاج 11

رد فعل الشرط
المراجع
Halogenated 3-quinolinecarboxylic acid derivatives, intermediates and their use in analgesic and antiinflammatory compositions
, France, , ,

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  40 min, rt; rt → 40 °C; 1.5 h, 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7.5
المراجع
2-Amino-3-fluorobenzoic acid
Kollmar, Martin; et al, Organic Syntheses, 2003, 79, 196-203

طريقة الإنتاج 13

رد فعل الشرط
1.1 Catalysts: Sulfuric acid
2.1 Catalysts: Sodium hydroxide ,  Hydrogen peroxide
المراجع
2-Fluoroaniline
Chung, John Y. L., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-3

طريقة الإنتاج 14

رد فعل الشرط
1.1 Catalysts: Sulfuric acid
2.1 Catalysts: Sodium hydroxide ,  Hydrogen peroxide
المراجع
2-Fluoroaniline
Chung, John Y. L., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

طريقة الإنتاج 15

رد فعل الشرط
1.1 Catalysts: Hydroxyamine hydrochloride
2.1 Catalysts: Sulfuric acid
3.1 Catalysts: Sodium hydroxide ,  Hydrogen peroxide
المراجع
2-Fluoroaniline
Chung, John Y. L., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-3

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Hydrogen bromide Solvents: Water ;  24 h, 80 °C
المراجع
Weak, bidentate chelating group assisted cross-coupling of C(sp3)-H bonds in aliphatic acid derivatives with aryltrifluoroborates
Cai, Zhihua; et al, Chemical Communications (Cambridge, 2018, 54(90), 12766-12769

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Silver carbonate ,  Potassium carbonate Catalysts: Quinone ,  Palladium diacetate ,  N-[(1S)-1-[(4S)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]-2,2-dimethylpropyl]acet… Solvents: 2-Methyl-2-butanol ;  24 h, 100 °C
2.1 Reagents: Hydrogen bromide Solvents: Water ;  24 h, 80 °C
المراجع
Weak, bidentate chelating group assisted cross-coupling of C(sp3)-H bonds in aliphatic acid derivatives with aryltrifluoroborates
Cai, Zhihua; et al, Chemical Communications (Cambridge, 2018, 54(90), 12766-12769

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Hydrogen bromide Solvents: Water ;  24 h, 80 °C
المراجع
Weak, bidentate chelating group assisted cross-coupling of C(sp3)-H bonds in aliphatic acid derivatives with aryltrifluoroborates
Cai, Zhihua; et al, Chemical Communications (Cambridge, 2018, 54(90), 12766-12769

طريقة الإنتاج 19

رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 2 - 3 h, rt
2.1 Reagents: Hydrogen bromide Solvents: Water ;  24 h, 80 °C
المراجع
Weak, bidentate chelating group assisted cross-coupling of C(sp3)-H bonds in aliphatic acid derivatives with aryltrifluoroborates
Cai, Zhihua; et al, Chemical Communications (Cambridge, 2018, 54(90), 12766-12769

طريقة الإنتاج 20

رد فعل الشرط
1.1 Catalysts: Sodium hydroxide ,  Hydrogen peroxide
المراجع
2-Fluoroaniline
Chung, John Y. L., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-3

طريقة الإنتاج 21

رد فعل الشرط
1.1 Reagents: Hydrogen bromide Solvents: Water ;  24 h, 80 °C
المراجع
Weak, bidentate chelating group assisted cross-coupling of C(sp3)-H bonds in aliphatic acid derivatives with aryltrifluoroborates
Cai, Zhihua; et al, Chemical Communications (Cambridge, 2018, 54(90), 12766-12769

طريقة الإنتاج 22

رد فعل الشرط
المراجع
Halogenated 3-quinolinecarboxylic acid derivatives, intermediates and their use in analgesic and antiinflammatory compositions
, France, , ,

طريقة الإنتاج 23

رد فعل الشرط
1.1 Reagents: Sodium hydroxide ,  Sodium hypochlorite Solvents: Water
المراجع
An improved procedure for the synthesis of 3-fluoroanthranilic acid
Milner, David J., Synthetic Communications, 1985, 15(6), 485-9

2-Amino-3-fluorobenzoic acid Raw materials

2-Amino-3-fluorobenzoic acid Preparation Products

2-Amino-3-fluorobenzoic acid الموردين

atkchemica
عضو ذهبي
Audited Supplier مراجعة المورد
(CAS:825-22-9)2-Amino-3-fluorobenzoic acid
رقم الطلب:CL11155
حالة المخزون:in Stock
كمية:1g/5g/10g/100g
نقاء:95%+
آخر تحديث معلومات التسعير:Wednesday, 27 November 2024 17:31
الأسعار ($):discuss personally

2-Amino-3-fluorobenzoic acid الوثائق ذات الصلة

مقالات موصى بها

الموردين الموصى بهم
Suzhou Senfeida Chemical Co., Ltd
(CAS:825-22-9)2-Amino-3-fluorobenzoic acid
sfd14479
نقاء:99%
كمية:200KG
الأسعار ($):استفسار
Amadis Chemical Company Limited
(CAS:825-22-9)2-Amino-3-fluorobenzoicacid
A10042
نقاء:99%/99%
كمية:100g/500g
الأسعار ($):237.0/900.0